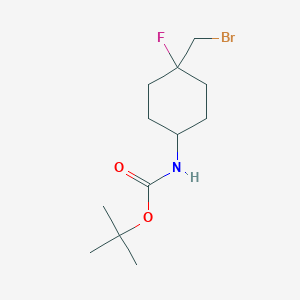
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to a cyclohexyl ring, along with a tert-butyl carbamate group. The unique structural features of this compound make it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the bromomethyl group: The bromomethyl group can be introduced via bromination of a suitable precursor, such as a methyl group on the cyclohexyl ring.
Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents like Selectfluor.
Carbamate formation: The tert-butyl carbamate group can be introduced by reacting the amine precursor with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or ketone derivative.
Scientific Research Applications
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The bromomethyl and fluorine groups can interact with specific amino acid residues in the active site of enzymes or binding sites of receptors, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
Rel-tert-butyl ((1s,4s)-4-(chloromethyl)-4-fluorocyclohexyl)carbamate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-chlorocyclohexyl)carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
Rel-tert-butyl ((1s,4s)-4-(hydroxymethyl)-4-fluorocyclohexyl)carbamate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
Rel-tert-butyl ((1s,4s)-4-(bromomethyl)-4-fluorocyclohexyl)carbamate is unique due to the presence of both bromomethyl and fluorine groups on the cyclohexyl ring. This combination of functional groups can lead to unique reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H21BrFNO2 |
|---|---|
Molecular Weight |
310.20 g/mol |
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-4-fluorocyclohexyl]carbamate |
InChI |
InChI=1S/C12H21BrFNO2/c1-11(2,3)17-10(16)15-9-4-6-12(14,8-13)7-5-9/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
QMALNSSJLMNOEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















